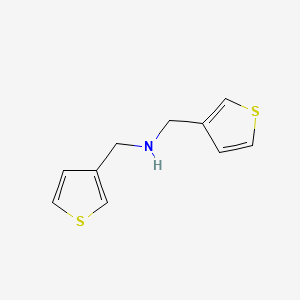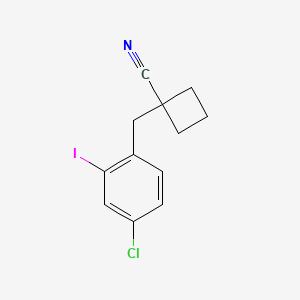
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C({12})H({11})ClIN It is characterized by the presence of a cyclobutane ring attached to a benzyl group that is substituted with chlorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-iodobenzyl bromide and cyclobutanone.
Formation of Intermediate: The first step involves the reaction of 4-chloro-2-iodobenzyl bromide with a suitable nucleophile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with cyclobutanone under basic conditions to form the cyclobutane ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of benzyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrile group and halogen atoms can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobenzyl)cyclobutane-1-carbonitrile: Lacks the iodine atom, which may affect its reactivity and binding properties.
1-(4-Iodobenzyl)cyclobutane-1-carbonitrile: Lacks the chlorine atom, which can also influence its chemical behavior.
1-(4-Bromobenzyl)cyclobutane-1-carbonitrile: Substitutes bromine for iodine, potentially altering its reactivity and applications.
Uniqueness
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is unique due to the presence of both chlorine and iodine atoms on the benzyl group. This dual halogenation can provide distinct reactivity patterns and binding characteristics, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H11ClIN |
|---|---|
Peso molecular |
331.58 g/mol |
Nombre IUPAC |
1-[(4-chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2 |
Clave InChI |
OTVLIUWKTGETJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



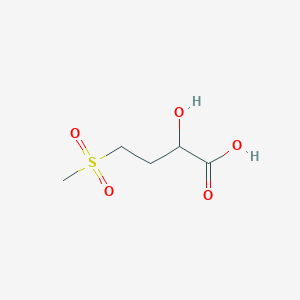
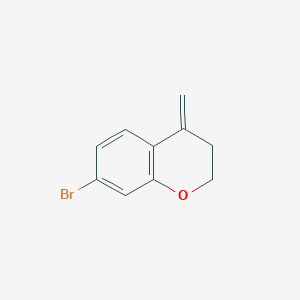
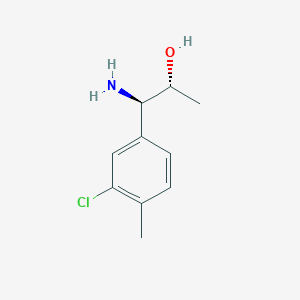
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
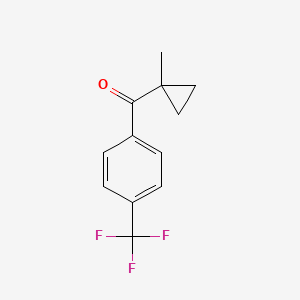
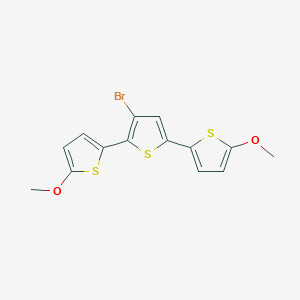
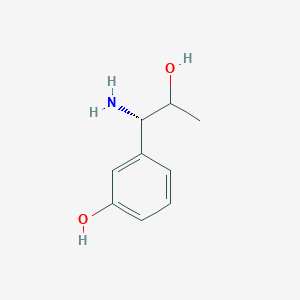
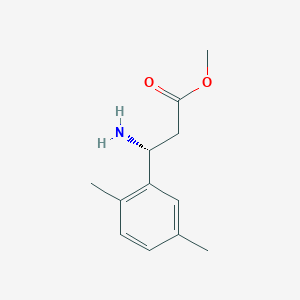
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
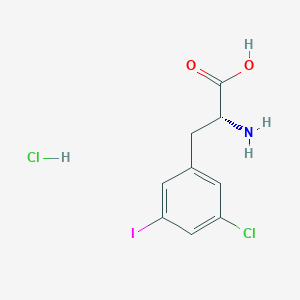
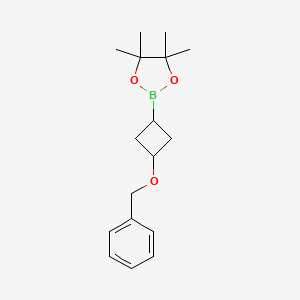
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
